molecular formula C8H12N2 B062366 N,2,6-trimethylpyridin-4-amine CAS No. 193690-76-5

N,2,6-trimethylpyridin-4-amine

Cat. No.: B062366
CAS No.: 193690-76-5
M. Wt: 136.19 g/mol
InChI Key: WAJRZAKFGHYSOY-UHFFFAOYSA-N
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Description

N,2,6-Trimethylpyridin-4-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups at the nitrogen, 2nd, and 6th positions, and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,6-trimethylpyridin-4-amine typically involves the alkylation of pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

N,2,6-Trimethylpyridin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

    2,6-Dimethylpyridine: Lacks the amine group at the 4th position.

    4-Aminopyridine: Lacks the methyl groups at the 2nd and 6th positions.

    2,6-Dimethyl-4-aminopyridine: Similar structure but without the N-methyl group.

Uniqueness: N,2,6-Trimethylpyridin-4-amine is unique due to the presence of both the amine group and the three methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its analogs .

Properties

IUPAC Name

N,2,6-trimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-8(9-3)5-7(2)10-6/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRZAKFGHYSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440955
Record name N,2,6-trimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193690-76-5
Record name N,2,6-trimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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